

Solubility Profile of Piperazine Citrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Piperazine Citrate

Cat. No.: B7801060

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Introduction

Piperazine citrate, a widely used anthelmintic agent, is a salt formed from the reaction of piperazine and citric acid. Its efficacy and formulation development are intrinsically linked to its solubility characteristics in various solvent systems. Understanding the solubility of **piperazine citrate** is paramount for drug development professionals and researchers in optimizing dosage forms, ensuring bioavailability, and designing effective purification processes. This technical guide provides a comprehensive overview of the available solubility data for **piperazine citrate** in common laboratory solvents, details experimental protocols for its determination, and presents a visual workflow for solubility assessment.

Quantitative and Qualitative Solubility Data

The solubility of **piperazine citrate** has been characterized in a range of common laboratory solvents. While extensive quantitative data across multiple temperatures is limited in publicly available literature, a summary of known solubility information is presented below.

Solvent	Solubility Description	Quantitative Value (at specified temperature)
Water	Soluble / Freely Soluble[1][2][3][4][5]	54 g/L (at 24°C)
Dimethyl Sulfoxide (DMSO)	Soluble	~2.17 - 2.5 mg/mL
Methanol	Very slightly soluble / Slightly soluble	Data not available
Ethanol	Insoluble	Data not available
Alcohol	Very slightly soluble / Insoluble	Data not available
Chloroform	Insoluble	Data not available
Ether	Insoluble	Data not available
Benzene	Insoluble	Data not available
Petroleum Ether	Insoluble	Data not available
Trichloroethane	Insoluble	Data not available

Note on DMSO Solubility: Different sources report slightly different quantitative values for solubility in DMSO, with some recommending sonication and warming to aid dissolution. These variations may be attributed to differences in the experimental conditions or the hydration state of the **piperazine citrate** used.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for pharmaceutical development. A standard and widely accepted method for determining equilibrium solubility is the shake-flask method.

Equilibrium Solubility Determination by Shake-Flask Method

This method measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature after a state of equilibrium has been reached.

1. Materials and Equipment:

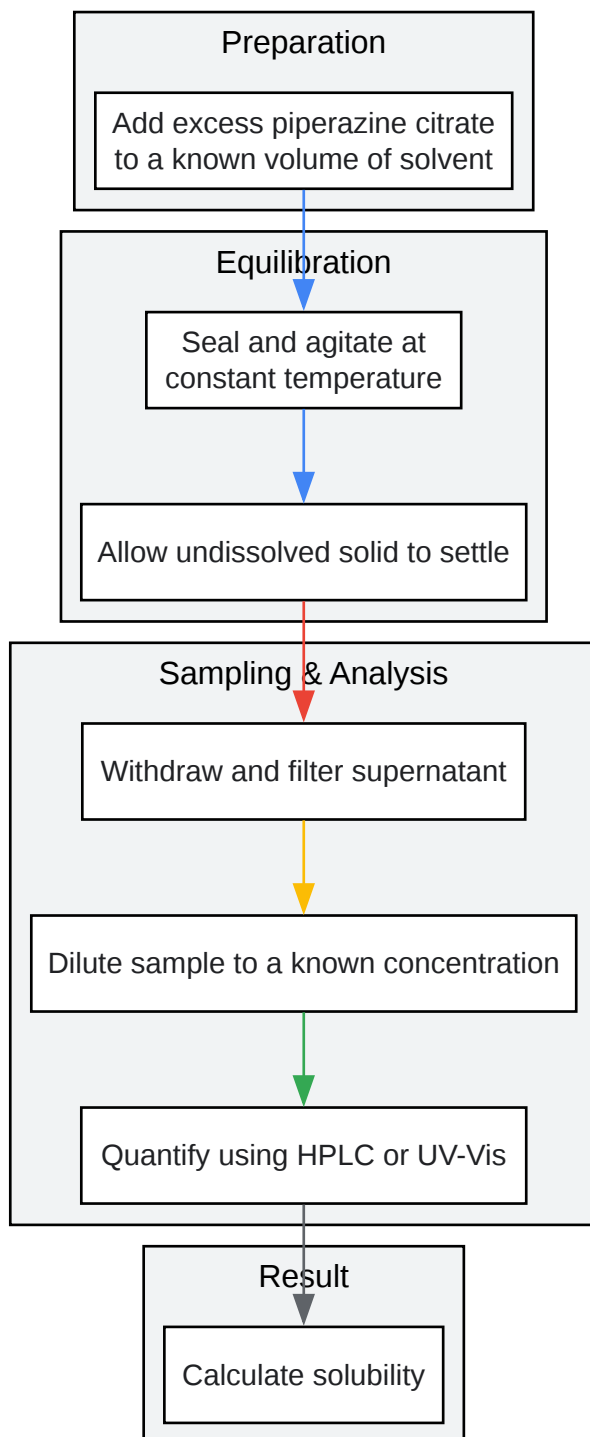
- **Piperazine citrate** (analytical grade)
- Selected solvents (analytical grade)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- Analytical balance
- Calibrated pH meter (for aqueous solutions)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

2. Procedure:

- **Preparation:** Add an excess amount of **piperazine citrate** to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
- **Equilibration:** Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- **Sample Collection and Preparation:** After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
- **Dilution:** Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **piperazine citrate** in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to ensure accurate quantification.
- **Data Analysis:** Calculate the solubility of **piperazine citrate** in the solvent at the specified temperature, typically expressed in mg/mL or g/L. For aqueous solutions, the pH of the saturated solution should also be measured and reported.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.



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Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This technical guide summarizes the currently available solubility data for **piperazine citrate** in various laboratory solvents and provides a detailed, generalized protocol for its experimental determination. The provided data and methodologies are intended to support researchers and drug development professionals in their work with this important pharmaceutical compound. It is important to note the limited availability of comprehensive quantitative solubility data, particularly concerning the effects of temperature and the solubility in a wider range of organic solvents. Further research in these areas would be beneficial to the scientific community.

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